![molecular formula C9H9N3 B174681 8-Hydrazinylquinoline CAS No. 14148-42-6](/img/structure/B174681.png)
8-Hydrazinylquinoline
Overview
Description
8-Hydrazinylquinoline is a chemical compound with the molecular formula C9H9N3 . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of 8-Hydrazinylquinoline involves several steps. For instance, a novel fluorescent zinc complex with 8-hydroxyquinoline containing benzimidazole ligands has been designed and synthesized . The emission, IR spectroscopy, thermo-gravimetric analysis, and electrochemical properties have been studied .Molecular Structure Analysis
The molecular structure of 8-Hydrazinylquinoline is characterized by a combination of hydrogen, nitrogen, and carbon atoms . The molecular weight of this compound is 159.19 .Chemical Reactions Analysis
8-Hydrazinylquinoline undergoes various chemical reactions. For example, in a study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Physical And Chemical Properties Analysis
8-Hydrazinylquinoline is a solid at room temperature . It has a molecular weight of 159.19 . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Chemical and Biological Insights
8-Hydrazinylquinoline and its derivatives, including 8-hydroxyquinoline (8-HQ), are pivotal in the realms of organic, analytical, and medicinal chemistry. These compounds are known for their wide range of biological activities such as antimicrobial, anticancer, and antifungal effects. Recent advancements in the synthesis of 8-HQ derivatives have unveiled their potential as potent lead compounds with effective pharmacological properties. These compounds serve as fundamental building blocks for the development of drugs aimed at treating a plethora of diseases, including cancer, and also exhibit significant metal chelation properties, making them viable candidates for various therapeutic applications (Saadeh, Sweidan, & Mubarak, 2020).
Insights in Medicinal Chemistry
The 8-HQ moiety has garnered considerable attention from medicinal chemists due to its significant biological activities. Its synthetic modification is widely explored to develop more potent and target-based broad-spectrum drug molecules. These molecules are under investigation for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ and its derivatives further enhance their potency as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Applications in Supramolecular Chemistry
8-Hydroxyquinoline is a versatile ligand in coordination chemistry, predominantly used for analytical purposes. Its unique properties have led to a resurgence in synthetic coordination chemistry, contributing to the creation of new supramolecular sensors, emitting devices, and self-assembled aggregates. This underlines its potential in developing advanced materials and sensors (Albrecht, Fiege, & Osetska, 2008).
Corrosion Inhibition and Material Protection
The derivatives of 8-hydroxyquinoline, such as 5-(hydrazinylmethyl) quinolin-8-ol (HMQN), have shown remarkable corrosion inhibition properties. These compounds are particularly effective in protecting materials like carbon steel in corrosive environments. Their high inhibition efficiency and the adherence to the Langmuir adsorption model highlight their potential in industrial applications for material protection and longevity (Rouifi et al., 2020).
Antimicrobial and Antibacterial Properties
8-Hydroxyquinoline and its derivatives exhibit potent antimicrobial and antibacterial properties. These compounds have shown remarkable activity against a variety of bacterial and fungal strains, making them valuable in the development of new antimicrobial agents. Their efficacy, coupled with the potential for low toxicity, underscores their importance in medical and pharmaceutical research (Al-Hiari et al., 2007).
Safety and Hazards
properties
IUPAC Name |
quinolin-8-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRRHBSMQOZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344102 | |
Record name | 8-hydrazinylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydrazinylquinoline | |
CAS RN |
14148-42-6 | |
Record name | 8-hydrazinylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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